molecular formula C15H19N3O2 B3010011 3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1705325-53-6

3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B3010011
CAS RN: 1705325-53-6
M. Wt: 273.336
InChI Key: GZYSZRZFCKPGSC-UHFFFAOYSA-N
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Description

The compound 3-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a structurally complex molecule that may be related to various pharmacologically active compounds. The core structure, an 8-azabicyclo[3.2.1]octane, is a common motif in molecules that interact with nicotinic acetylcholine receptors, which are implicated in cognitive functions and disorders such as schizophrenia .

Synthesis Analysis

The synthesis of related 8-azabicyclo[3.2.1]octane derivatives has been explored through different synthetic routes. For instance, asymmetric 1,3-dipolar cycloadditions have been employed to prepare 8-azabicyclo[3.2.1]oct-3-en-2-ones with excellent diastereofacial selectivity, as demonstrated by the preparation of homochiral pyridinium betaine and subsequent cycloaddition . Additionally, the [3 + 2] cycloaddition of oxidopyridinium ions to maleimides has been reported as a method to assemble 8-azabicyclo[3,2,1]octanes, which suggests a potential synthetic pathway for the target compound .

Molecular Structure Analysis

The molecular structure of compounds containing the 8-azabicyclo[3.2.1]octane moiety has been studied using various analytical techniques. Single-crystal X-ray diffraction studies have confirmed the absolute stereochemistry of such cycloadducts, which is crucial for understanding the three-dimensional arrangement of atoms within the molecule and its potential interactions with biological targets .

Chemical Reactions Analysis

The reactivity of the 8-azabicyclo[3.2.1]octane core can be exploited in various chemical transformations. For example, the regioselective rearrangement of 7-azabicyclo[2.2.1]hept-2-aminyl radicals has led to the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes, showcasing the versatility of this scaffold in chemical synthesis . Moreover, intramolecular Michael-type additions have been utilized to synthesize 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines, indicating that the azabicyclo[3.2.1]octane system can undergo nucleophilic addition reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit characteristics such as rapid brain penetration and high oral bioavailability, which are desirable for potential therapeutic agents . The pharmacological properties of similar azabicyclo[3.2.1]octane derivatives have been explored, revealing activities such as binding to muscarinic receptors , suggesting that the compound may also exhibit significant biological activity.

Scientific Research Applications

Antibacterial Spectrum Extension

CP-45,899, a β-lactamase inhibitor, extends the antibacterial spectrum of β-lactams by inhibiting bacterial penicillinases and cephalosporinases. This compound demonstrates weak antibacterial activity alone but significantly enhances the efficacy of ampicillin against resistant strains, including its potent effects on Neisseria gonorrhoeae. The combination of CP-45,899 with ampicillin shows marked antimicrobial activity in experimental infections, indicating its utility in overcoming antibiotic resistance (English et al., 1978).

Synthesis of Antibiotic Nuclei

The industrial synthesis of 3-chloromethyl oxacephem, a precursor for synthesizing Latamoxef and Flomoxef antibiotics, showcases another application. This method leverages inexpensive 6-Aminopenicillanic acid, underscoring the chemical's role in generating potent antibacterial agents against both Gram-positive and Gram-negative bacteria, thus addressing the need for efficient and productive synthetic routes in antibiotic production (Fu, 2017).

properties

IUPAC Name

3-[2-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-10-11(2)16-9-17(15(10)20)8-14(19)18-12-4-3-5-13(18)7-6-12/h3-4,9,12-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYSZRZFCKPGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2C3CCC2C=CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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